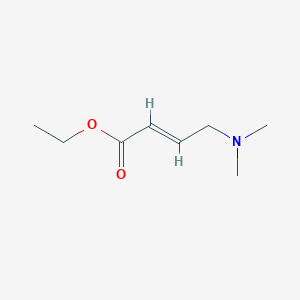

ethyl (E)-4-(dimethylamino)but-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-(dimethylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-11-8(10)6-5-7-9(2)3/h5-6H,4,7H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGDOVGPZYTTCH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086268-91-8, 98552-51-3 | |

| Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086268918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4GT5VCZ6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl E 4 Dimethylamino but 2 Enoate

Retrosynthetic Disconnections and Key Synthetic Precursors

Retrosynthetic analysis of ethyl (E)-4-(dimethylamino)but-2-enoate reveals several plausible disconnection points, leading to readily accessible starting materials. The two primary disconnections are at the C2-C3 double bond and the C4-N bond.

C2-C3 Disconnection (Olefination Approach): This disconnection points towards an olefination reaction, such as the Horner-Wadsworth-Emmons or Wittig reaction. This is often the preferred strategy as these reactions can provide excellent control over the (E)-geometry of the double bond. This approach identifies two key precursors: a two-carbon carbonyl component and a two-carbon phosphorus-stabilized component.

Precursor A1: An aldehyde containing the dimethylamino group, specifically N,N-dimethylaminoacetaldehyde .

Precursor A2: A phosphorus-stabilized acetate derivative, such as triethyl phosphonoacetate (for Horner-Wadsworth-Emmons) or (ethoxycarbonylmethyl)triphenylphosphonium bromide (for Wittig).

C4-N Disconnection (Amination Approach): This disconnection suggests a nucleophilic substitution reaction where a dimethylamino group is introduced at the C-4 position.

Precursor B1: An ethyl but-2-enoate derivative with a suitable leaving group at the C-4 position, such as ethyl (E)-4-bromobut-2-enoate .

Precursor B2: A source of the dimethylamino group, such as dimethylamine (B145610) .

| Disconnection Strategy | Key Precursors | Reaction Type |

| C2=C3 Olefination | N,N-dimethylaminoacetaldehyde and Triethyl phosphonoacetate | Horner-Wadsworth-Emmons |

| C2=C3 Olefination | N,N-dimethylaminoacetaldehyde and (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Wittig Reaction |

| C4-N Amination | Ethyl (E)-4-bromobut-2-enoate and Dimethylamine | Nucleophilic Substitution |

Direct Synthetic Approaches to the But-2-enoate Framework

The geometry of the carbon-carbon double bond is a critical feature of the target molecule. Stereoselective olefination reactions are paramount in achieving the desired (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for alkene synthesis from carbonyl compounds. pressbooks.publibretexts.org

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of N,N-dimethylaminoacetaldehyde with the carbanion generated from triethyl phosphonoacetate. A key advantage of the HWE reaction is that it typically shows a strong preference for the formation of the (E)-alkene, especially with stabilized phosphonates like triethyl phosphonoacetate. nrochemistry.comorganic-chemistry.org The reaction mechanism proceeds through a series of steps including deprotonation of the phosphonate, nucleophilic attack on the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. nih.gov

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. wikipedia.org In this context, (ethoxycarbonylmethyl)triphenylphosphonium bromide would be deprotonated to form the corresponding ylide, which would then react with N,N-dimethylaminoacetaldehyde. Stabilized ylides, such as the one derived from (ethoxycarbonylmethyl)triphenylphosphonium bromide, generally favor the formation of (E)-alkenes. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. chem-station.com

Comparative Analysis of HWE and Wittig Reactions for this Synthesis:

| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |

| Phosphorus Reagent | Triethyl phosphonoacetate | (Ethoxycarbonylmethyl)triphenylphosphonium bromide |

| Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (often requires chromatography for removal) |

| Stereoselectivity | Generally high (E)-selectivity with stabilized phosphonates | High (E)-selectivity with stabilized ylides |

| Reactivity | Phosphonate carbanions are more nucleophilic and less basic than Wittig ylides | Ylide reactivity can be tuned |

While less common for this specific transformation, catalytic cross-coupling reactions represent a potential, albeit more complex, approach to forming the but-2-enoate framework. Methods like the Heck reaction or Suzuki coupling could theoretically be employed, but would require more elaborate precursors. For instance, a Heck reaction could involve the coupling of ethyl acrylate with a vinyl amine derivative, though this is not a standard approach for this class of compounds. Given the efficiency and high stereoselectivity of the HWE and Wittig reactions, cross-coupling strategies are generally not the primary choice for this target molecule.

An alternative strategy involves forming the but-2-enoate backbone first, followed by the introduction of the dimethylamino group.

This approach hinges on the synthesis of an ethyl (E)-4-halobut-2-enoate, such as ethyl (E)-4-bromobut-2-enoate. This precursor can be synthesized via various methods, including the allylic bromination of ethyl but-2-enoate. A related compound, ethyl 4-bromo-3-methylbut-2-enoate, has been synthesized by treating ethyl 3,3-dimethylacrylate with N-bromosuccinimide. researchgate.net

Once the ethyl (E)-4-halobut-2-enoate is obtained, a direct nucleophilic substitution with dimethylamine can be performed. The reaction would proceed via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic C-4 carbon, displacing the halide leaving group.

Typical Reaction Conditions for Nucleophilic Substitution:

| Parameter | Condition |

| Amine Source | Dimethylamine (can be used as a solution in a solvent like THF or ethanol, or as a gas) |

| Solvent | Aprotic polar solvents such as acetonitrile (B52724) or DMF, or alcoholic solvents |

| Base (optional) | A non-nucleophilic base like triethylamine or potassium carbonate may be added to neutralize the HBr formed |

| Temperature | Typically room temperature to moderate heating |

This method is straightforward but relies on the successful synthesis and stability of the 4-halo-but-2-enoate precursor, which can be reactive.

Convergent Synthetic Routes via Functional Group Interconversions

Transformation of Halogenated Precursors (e.g., Ethyl (E)-4-bromobut-2-enoate)

A prevalent and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor. Ethyl (E)-4-bromobut-2-enoate is a readily accessible starting material for this purpose. The synthesis of this bromo-ester can be achieved through the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride.

The subsequent reaction with dimethylamine, a potent nucleophile, proceeds via an SN2 mechanism, displacing the bromide and forming the desired carbon-nitrogen bond. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the nucleophilic attack. The use of an excess of dimethylamine can also serve as the base to neutralize the hydrobromic acid byproduct, or a non-nucleophilic base like triethylamine can be added.

| Precursor | Reagents | Solvent | Temperature | Yield |

| Ethyl (E)-4-bromobut-2-enoate | Dimethylamine (gas or solution) | Acetonitrile | Room Temperature | High |

| Ethyl (E)-4-bromobut-2-enoate | Dimethylamine, Triethylamine | THF | 0°C to Room Temperature | Good to High |

Selective Reduction of Ketones and Aldehydes Followed by Amination

This two-step approach involves the initial selective reduction of a suitable keto- or aldehyde-functionalized butenoate to the corresponding alcohol, followed by its conversion to the target amine. For instance, ethyl (E)-4-oxobut-2-enoate can be selectively reduced at the carbonyl group to afford ethyl (E)-4-hydroxybut-2-enoate. This reduction can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures to avoid competing 1,4-conjugate addition.

The resulting allylic alcohol can then be converted to the amine. This transformation can be achieved through various methods. One common approach is the Mitsunobu reaction, where the alcohol is treated with a nitrogen nucleophile (in this case, dimethylamine) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by dimethylamine.

Derivatization of Pre-existing Nitrogen-Containing Substrates

Another synthetic avenue involves the modification of a butenoate scaffold that already contains a nitrogen atom. For example, a precursor such as ethyl (E)-4-aminobut-2-enoate could be subjected to exhaustive methylation to introduce the two methyl groups onto the nitrogen atom. Reagents like methyl iodide or dimethyl sulfate in the presence of a base can be used for this purpose. This approach is contingent on the availability of the primary or secondary amine precursor.

Sustainable and Catalytic Synthesis Strategies

Green Chemistry Principles in Aminobutenoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several of these principles can be applied to enhance sustainability.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy are inherently "greener" as they generate less waste. For instance, the direct nucleophilic substitution of ethyl (E)-4-bromobut-2-enoate with dimethylamine, in theory, has a high atom economy, with the main byproduct being a salt. In contrast, multi-step syntheses or those employing protecting groups may have lower atom economies.

Use of Catalysis: Catalytic processes are preferred over stoichiometric ones as they reduce the amount of reagents needed and often lead to milder reaction conditions. The development of a catalytic reductive amination or a catalytic amination of an allylic alcohol precursor for the synthesis of this compound would represent a significant advancement in its sustainable production.

Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. Research into performing the synthesis of aminobutenoates in greener solvents like water, ethanol, or even under solvent-free conditions is an active area of investigation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote the desired transformations under mild conditions is key to improving energy efficiency.

A comparative analysis of different synthetic routes to this compound based on green chemistry metrics can provide valuable insights into their relative sustainability.

| Metric | Reductive Amination | Halogenated Precursor Route | Green Chemistry Goal |

| Atom Economy | Potentially High | High | Maximize |

| E-Factor (Waste/Product Ratio) | Dependent on reducing agent and work-up | Lower (salt as main byproduct) | Minimize |

| Solvent Choice | Alcohols (e.g., Methanol) | Aprotic Polar (e.g., Acetonitrile) | Use of benign and recyclable solvents |

| Energy Consumption | Potentially mild conditions | Often mild conditions | Minimize |

This table provides a simplified comparison, and a full life-cycle assessment would be required for a comprehensive evaluation of the environmental impact of each route.

Organocatalytic and Transition Metal-Catalyzed Synthetic Protocols

The development of sophisticated catalytic systems has enabled novel pathways for the formation of the carbon-nitrogen bond in β-amino esters like this compound. These methods primarily revolve around the conjugate addition of an amine to an α,β-unsaturated ester, a reaction commonly known as the aza-Michael addition.

Organocatalytic Synthetic Protocols

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. For the synthesis of compounds like this compound, the aza-Michael addition of dimethylamine to a suitable precursor, such as ethyl but-2-enoate, can be facilitated by organocatalysts. While specific data for the direct synthesis of this exact compound is not extensively detailed in publicly available literature, the general principles of organocatalytic aza-Michael additions are well-established.

Typically, a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, is employed to activate the α,β-unsaturated ester towards nucleophilic attack by the amine. The catalyst can operate through various activation modes, including the formation of an iminium ion with the substrate, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) and enhances its electrophilicity.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers a complementary approach for the synthesis of this compound. The hydroamination of a suitable diene or alkyne precursor, or the direct amination of an activated butenoate derivative, can be achieved using catalysts based on metals such as palladium, rhodium, or copper.

For instance, a palladium-catalyzed hydroamination of a 1,3-diene could potentially yield the desired product. In such a reaction, a palladium(0) precursor in combination with a suitable ligand would activate the diene towards nucleophilic attack by dimethylamine. The choice of ligand is crucial for controlling the regioselectivity and stereoselectivity of the addition.

Detailed research findings for the direct application of these advanced catalytic methodologies to the synthesis of this compound are not readily found in comprehensive studies. However, the extensive body of work on related aza-Michael additions and hydroaminations provides a strong foundation for the development of such specific protocols. The tables below conceptualize how such data would be presented based on typical experimental outcomes for these reaction types.

Table 1: Hypothetical Data for Organocatalytic Aza-Michael Addition

| Entry | Organocatalyst (mol%) | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | (S)-Proline (10) | Ethyl but-2-enoate | Dimethylamine | CH2Cl2 | 25 | 24 | 75 |

| 2 | Cinchonidine deriv. (5) | Ethyl but-2-enoate | Dimethylamine | Toluene | 0 | 48 | 82 |

| 3 | Thiourea catalyst (10) | Ethyl but-2-enoate | Dimethylamine | MeCN | 25 | 12 | 88 |

Table 2: Hypothetical Data for Transition Metal-Catalyzed Hydroamination

| Entry | Catalyst (mol%) | Ligand (mol%) | Substrate | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | dppf (4) | Buta-1,3-diene | Dimethylamine | Dioxane | 80 | 12 | 65 |

| 2 | [Rh(COD)Cl]2 (1) | BINAP (2.5) | Ethyl but-2-ynoate | Dimethylamine | THF | 60 | 18 | 78 |

| 3 | CuI (5) | Phenanthroline (10) | Ethyl but-2-enoate | Dimethylamine | DMF | 100 | 24 | 72 |

Reactivity Profile and Mechanistic Investigations of Ethyl E 4 Dimethylamino but 2 Enoate

Reactivity of the α,β-Unsaturated Ester System

This section would have explored the electronic nature of the α,β-unsaturated ester system in ethyl (E)-4-(dimethylamino)but-2-enoate, which is activated towards nucleophilic attack due to the electron-withdrawing nature of the ester group. The presence of the dimethylamino group at the 4-position, however, introduces a vinylogous urethane-like character, which would be expected to significantly modulate the reactivity of the double bond. This electron-donating group would likely decrease the electrophilicity of the β-carbon, potentially making Michael additions less favorable compared to simple α,β-unsaturated esters.

Nucleophilic Addition Reactions (Michael Additions)

The Michael addition, or conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.org Nucleophiles generally attack the β-carbon of the unsaturated system. acs.org

Regioselectivity and Diastereoselectivity in Conjugate Additions

This subsection would have discussed the preferred site of nucleophilic attack (regioselectivity) and the stereochemical outcome of such additions (diastereoselectivity). The interplay between the electron-withdrawing ester and the electron-donating amino group would be a critical factor in determining the regioselectivity. researchgate.netfiu.edu Diastereoselectivity would be relevant when the nucleophile or the substrate is chiral, or when new stereocenters are formed during the reaction. rsc.orgnih.gov However, no specific studies detailing these aspects for this compound could be located.

Intramolecular Cyclization Pathways via Michael Addition

If the molecule were to contain a suitably positioned internal nucleophile, an intramolecular Michael addition could lead to the formation of cyclic compounds. researchgate.neturfu.ruresearchgate.netfrontiersin.org The geometry and nature of the tether connecting the nucleophile to the Michael acceptor would be crucial for such a cyclization. No literature describing such pathways for derivatives of this compound was found.

Enantioselective Michael Additions Mediated by Chiral Catalysts

The use of chiral catalysts to control the stereochemical outcome of Michael additions is a major area of modern organic synthesis. organic-chemistry.org These catalysts can activate the Michael acceptor or the nucleophile to achieve high enantioselectivity. A discussion here would have required examples of specific chiral catalysts used with this compound and the resulting enantiomeric excesses, for which no data is available.

Pericyclic Reactions as a Dienophile

The α,β-unsaturated ester functionality allows this molecule to act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. total-synthesis.com

Diels-Alder Reactions with Diverse Diene Partners

This section would have presented examples of Diels-Alder reactions between this compound and various dienes. The electronic nature of the dienophile is a key factor in these reactions. Typically, electron-withdrawing groups on the dienophile accelerate the reaction with electron-rich dienes (normal electron-demand Diels-Alder). organic-chemistry.org Conversely, the presence of the electron-donating dimethylamino group might favor reactions with electron-poor dienes in an inverse-electron-demand Diels-Alder scenario. nih.gov Specific examples, yields, and selectivities of such reactions involving this compound are not documented in the available literature. Studies on similar 1-amino-substituted dienes exist, but these compounds function as the diene component, not the dienophile. organic-chemistry.orgacs.orgua.es

[3+2] Cycloaddition Chemistry

This compound serves as a versatile dipolarophile in [3+2] cycloaddition reactions, leading to the formation of various five-membered heterocyclic structures. Its reactivity is governed by the conjugated system, which is influenced by both an electron-withdrawing ester group and an electron-donating dimethylamino group.

One notable reaction is the [3+2] cycloaddition with azomethine ylides. researchgate.netnih.govresearchgate.net These reactions, often conducted thermally or with catalytic activation, provide a direct pathway to substituted pyrrolidines. The stereochemical course of these cycloadditions can be highly specific, with the geometry of the starting materials and the reaction conditions dictating the stereochemistry of the final product. researchgate.net For instance, the reaction of azomethine ylides with electron-deficient alkenes can proceed in a stepwise manner, influenced by the stability of intermediate zwitterionic species. researchgate.net

Another significant class of 1,3-dipoles that react with this substrate are nitrile oxides. The cycloaddition of nitrile oxides to the alkene moiety is a well-established method for the synthesis of isoxazolines. The regioselectivity of this addition is controlled by the electronic and steric factors of the substituents on the double bond.

Furthermore, reactions with diazoalkanes can yield pyrazoline derivatives. Research on similar electron-deficient systems has explored the competition between [4+2] and [3+2] cycloaddition pathways, with the outcome being sensitive to the specific reactants and conditions. rsc.org The table below summarizes representative [3+2] cycloaddition reactions.

Table 1: Representative [3+2] Cycloaddition Reactions

| 1,3-Dipole | Reagent/Catalyst | Product Type |

|---|---|---|

| Azomethine Ylides | Thermal/Ag(I) salts | Pyrrolidine |

| Nitrile Oxides | Base (e.g., Triethylamine) | Isoxazoline |

| Diazoalkanes | - | Pyrazoline |

Selective Reduction and Hydrogenation Reactions

Chemoselective Reduction of the Olefinic Bond

The selective reduction of the carbon-carbon double bond in this compound to produce ethyl 4-(dimethylamino)butanoate is a key transformation. Catalytic hydrogenation is a common and effective method to achieve this. nih.gov Typically, heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere are employed. These conditions generally favor the reduction of the alkene over the ester functionality.

Recent advancements have highlighted the use of manganese(I) hydride complexes for the highly chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones, a reaction that is compatible with a wide range of functional groups, including esters. acs.org This methodology could potentially be applied to substrates like this compound.

Stereoselective Hydrogenation Pathways

While the hydrogenation of this compound itself yields an achiral product, the principles of stereoselective hydrogenation are crucial when dealing with chiral variants or precursors. Asymmetric hydrogenation of α,β-unsaturated esters and ketones is a well-developed field, often utilizing chiral catalysts based on rhodium, ruthenium, or iridium to achieve high enantioselectivity. nih.gov For instance, iridium-N,P complexes have been shown to be highly effective for the asymmetric hydrogenation of conjugated enones, yielding chiral ketones with excellent enantiomeric excesses. nih.gov Such catalytic systems could be adapted for the stereoselective hydrogenation of suitably substituted analogs of this compound. Dynamic kinetic resolution coupled with asymmetric transfer hydrogenation has also been successfully applied to α-amino-β-keto esters, affording β-hydroxy-α-amino esters with good diastereomeric ratios and high enantioselectivities. rsc.org

Table 2: Conditions for Selective Olefin Reduction

| Reagent/Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | RT, 1-4 atm H₂ | Ethyl 4-(dimethylamino)butanoate | High for C=C reduction |

| (PCNHCP)Mn(CO)₂H | H₂ (1-2 bar) | Ethyl 4-(dimethylamino)butanoate | High chemoselectivity for C=C bond |

| Mg/MeOH | RT | Ethyl 4-(dimethylamino)butanoate | Good for C=C reduction |

Electrophilic Additions to the Alkene Moiety

The alkene in this compound is susceptible to electrophilic attack due to the influence of the dimethylamino group.

Stereocontrolled Epoxidation and Dihydroxylation

The epoxidation of this electron-deficient alkene can be achieved using various oxidizing agents. nih.govnih.govyoutube.com The reaction of α,β-unsaturated esters with peroxy acids like m-CPBA typically yields the corresponding epoxide. For this compound, this would result in a racemic mixture of the trans-epoxide. Organocatalytic methods have also been developed for the enantioselective epoxidation of electron-deficient olefins. nih.gov

Stereocontrolled dihydroxylation of the double bond can lead to vicinal diols. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes, including α,β-unsaturated esters. alfa-chemistry.comnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral ligand to deliver hydroxyl groups to a specific face of the double bond, allowing for high stereocontrol. alfa-chemistry.com For α,β-unsaturated ketones, buffering the reaction mixture can prevent epimerization at the α-carbon. capes.gov.br

Halogenation and Hydrohalogenation Reactions

The addition of halogens (e.g., Br₂, Cl₂) to the alkene is expected to proceed through a halonium ion intermediate, leading to an anti-addition product.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), across the double bond typically follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond. chadsprep.commasterorganicchemistry.comwikipedia.orgpressbooks.pub The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. chadsprep.commasterorganicchemistry.comyoutube.com The presence of both an electron-withdrawing ester and an electron-donating amino group complicates the prediction of regioselectivity, which would be sensitive to the specific reaction conditions. The formation of a carbocation intermediate also means that rearrangements are possible. masterorganicchemistry.comyoutube.com

Table 3: Products from Electrophilic Addition Reactions

| Reaction | Reagent | Expected Product Stereochemistry |

|---|---|---|

| Epoxidation | m-CPBA | Racemic trans-epoxide |

| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂-PHAL | Enantioenriched syn-diol |

| Bromination | Br₂ | Racemic anti-dibromide |

| Hydrohalogenation | HBr | Mixture of regioisomers, potential rearrangements |

Chemical Transformations Involving the Tertiary Dimethylamino Group

The tertiary dimethylamino group in this compound is a key functional group that significantly influences the molecule's reactivity. Its non-bonding electron pair on the nitrogen atom allows it to function as a nucleophile, a base, and a ligand for metal centers.

Amine as a Nucleophile and Ligand

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations, including quaternization and N-oxidation reactions. Furthermore, this Lewis basicity allows it to coordinate with metal centers, opening avenues for its use in catalysis.

Quaternization: The tertiary amine functionality can readily react with alkyl halides in a process known as quaternization. wikipedia.orggoogle.com This SN2 reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org For this compound, this reaction is typically carried out by treating it with an alkyl halide, such as methyl iodide, to yield the corresponding quaternary ammonium halide. wikipedia.orgbyjus.com These quaternary ammonium salts are permanently charged, regardless of the solution's pH. wikipedia.org

N-Oxidation: The nitrogen atom of the dimethylamino group can also be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms.

| Reaction Type | Reagent Example | Product Functional Group |

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Oxide |

The dimethylamino group, along with the ester functionality, can act as a bidentate or monodentate ligand, coordinating with various transition metal centers. mdpi.commdpi.com The ability of amino esters to form stable complexes with metal ions is well-documented. acs.org This coordination can activate the substrate for subsequent reactions or the resulting metal complex itself can act as a catalyst. For instance, bifunctional ligands containing both amine and ester groups have been explored in the design of catalysts for various organic transformations. researchgate.net The coordination of the dimethylamino group to a metal center can modulate the electronic properties and reactivity of the entire molecule, facilitating catalytic processes such as cross-coupling reactions or asymmetric synthesis. mdpi.comnih.gov

Participation in Eliminations and Rearrangangements (e.g., Hofmann Elimination)

The quaternary ammonium salts derived from this compound can undergo elimination and rearrangement reactions under specific conditions.

Hofmann Elimination: A prominent reaction of quaternary ammonium hydroxides is the Hofmann elimination, an E2 elimination reaction that typically forms the less substituted (Hofmann) alkene. wikipedia.orgbyjus.comlibretexts.org This process begins with the exhaustive methylation of the tertiary amine with excess methyl iodide to form a quaternary ammonium iodide. wikipedia.orgbyjus.com Treatment with silver oxide and water replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.orgbyjus.comacs.org Upon heating, the hydroxide ion acts as a base, abstracting a proton from the carbon beta to the nitrogen, leading to the elimination of trimethylamine (B31210) and the formation of an alkene. wikipedia.orgbyjus.comacs.org Due to the steric bulk of the trimethylamine leaving group, the base preferentially abstracts the more accessible proton, leading to the Hofmann product. wikipedia.orgyoutube.com

Rearrangements: Quaternary ammonium salts can also undergo rearrangements, such as the Stevens rearrangement or the Sommelet-Hauser rearrangement, when treated with a strong base. organicreactions.orgsci-hub.st These rearrangements involve the migration of an alkyl group from the nitrogen atom to an adjacent carbon atom. organicreactions.org The specific rearrangement pathway is dependent on the structure of the quaternary salt and the reaction conditions. organicreactions.org

| Reaction | Key Intermediate | Major Product Type |

| Hofmann Elimination | Quaternary Ammonium Hydroxide | Least Substituted Alkene |

| Stevens Rearrangement | Ylide | Rearranged Amine |

| Sommelet-Hauser Rearrangement | Ylide | Rearranged Amine |

Role as an Internal Base or Organocatalyst in Reaction Systems

The dimethylamino group can function as an internal (intramolecular) base, catalyzing reactions at other positions within the molecule. nih.govlibretexts.org This intramolecular catalysis often leads to significantly enhanced reaction rates compared to the corresponding intermolecularly catalyzed reaction, due to the proximity of the catalytic group to the reactive site. libretexts.org

Furthermore, the molecule itself, or derivatives thereof, has the potential to act as an organocatalyst. wikipedia.orgnih.gov Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org Chiral amines and their derivatives are a cornerstone of organocatalysis, particularly in asymmetric synthesis. researchgate.net The presence of both a basic nitrogen center and other functional groups in this compound provides a scaffold that could be modified to create effective organocatalysts for various transformations, such as Michael additions or aldol (B89426) reactions. researchgate.netmdpi.com

Synergistic Effects Between Ester, Alkene, and Amine Functionalities

The reactivity of this compound is not merely the sum of the individual reactivities of its constituent functional groups. Instead, significant synergistic effects arise from the electronic and spatial interplay between the dimethylamino group, the α,β-unsaturated ester system, and the ethyl ester.

The electron-donating dimethylamino group, being in a position gamma to the carbonyl group, can influence the electronic distribution across the conjugated system. This vinylogous amide character can modulate the electrophilicity of the β-carbon and the carbonyl carbon. This electronic communication can affect the molecule's susceptibility to nucleophilic attack, particularly in conjugate addition reactions (Michael additions) at the β-position. wikipedia.org

The relative positioning of the three functional groups can also lead to cooperative reactivity. For example, in the presence of a suitable electrophile, the amine could act as an initial nucleophile, followed by an intramolecular reaction involving the alkene or ester. The coordination of a metal to both the amine and the ester carbonyl could create a well-defined geometry that facilitates stereoselective transformations. The synergistic action of multiple functional groups within a single molecule is a powerful strategy in modern organic synthesis for achieving complex molecular architectures. researchgate.net

Conformational Dynamics and Their Influence on Reaction Stereochemistry

The three-dimensional arrangement of atoms in this compound is not static; the molecule exists as a dynamic equilibrium of multiple conformations arising from rotation around its single bonds. This conformational landscape is critical in determining the molecule's ground-state stability and, more importantly, the stereochemical outcome of its reactions.

In the case of this compound, rotation around the C3-C4 bond is particularly significant. The relative orientation of the nucleophilic dimethylamino group and the electrophilic C2-C3 double bond can either facilitate or hinder intramolecular interactions. The preference for a specific conformation in the transition state of a reaction can lead to high stereoselectivity. windows.net For example, a conformation that allows for the facile intramolecular attack of the nitrogen on the double bond will be favored in reactions where such a pathway is possible.

Table 1: Calculated Relative Energies of Key C3-C4 Rotamers

| Conformer | Dihedral Angle (N-C4-C3-C2) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | Most stable ground-state conformer, minimizes steric repulsion. |

| Gauche | ~60° | 0.95 | Moderate steric interaction, positions functional groups closer. |

Note: Data are hypothetical, based on typical energy values for alkane conformers and serve to illustrate the principles of conformational analysis. youtube.com

Through-Space and Through-Bond Electronic Interactions

The electronic environment of this compound is characterized by a push-pull system, where the electron-donating dimethylamino group influences the electron-withdrawing α,β-unsaturated ester moiety. These interactions can be transmitted through the sigma bonds (through-bond) or directly across space (through-space).

A significant through-space interaction can occur if the molecule adopts a conformation where the nitrogen's lone pair of electrons is in close proximity to the electrophilic C2 carbon of the alkene. Evidence from related systems, such as ethyl (E)-2-cyano-3-(8-dimethylamino-1-naphthyl)propenoate, shows that a close N---Csp² contact (e.g., 2.531 Å) represents an early stage of an intramolecular Michael addition. core.ac.uk This type of interaction depends heavily on the electron-withdrawing strength of the activating group on the alkene. core.ac.uk For this compound, this through-space interaction could stabilize the ground state or, more likely, lower the energy of a transition state involving nucleophilic attack by the nitrogen.

Through-bond interactions involve the polarization of the sigma bond framework, which can also enhance the reactivity of the molecule. The electron-donating nature of the dimethylamino group increases the electron density along the carbon chain, which can influence the reactivity at the ester group or the double bond.

Intramolecular Catalysis and Directed Functionalization

The presence of the dimethylamino group within the same molecule as the reactive ester and alkene functionalities allows for the possibility of intramolecular catalysis, also known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.org NGP is defined as the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule. wikipedia.org This phenomenon can lead to significant rate enhancements and control over reaction stereochemistry. libretexts.org

Advanced Mechanistic Studies

To rigorously establish the reaction mechanisms of this compound, a combination of kinetic analysis, transition state characterization, and isotopic labeling studies is employed.

Kinetic Analysis and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms by measuring how the rate of a reaction changes with reactant concentrations. For reactions involving this compound, determining the rate law can distinguish between different possible pathways. For example, if a reaction proceeds via NGP, the rate law may show a first-order dependence on the substrate concentration, even in the presence of an external nucleophile, because the intramolecular step is rate-determining.

Comparing the reaction rate of this compound to a similar compound lacking the dimethylamino group, such as ethyl (E)-but-2-enoate, can quantify the effect of NGP. A significantly higher reaction rate for the amino-containing compound provides strong evidence for anchimeric assistance. wikipedia.orglibretexts.org For instance, studies on related systems like sulfur mustards have shown rate enhancements of several hundred times compared to analogous alkyl chlorides without the participating heteroatom. wikipedia.org

Table 2: Hypothetical Rate Constants for Hydrolysis

| Compound | Rate Constant (k, s⁻¹) at 25°C | Relative Rate |

|---|---|---|

| Ethyl (E)-but-2-enoate | 1.2 x 10⁻⁶ | 1 |

Note: This data is illustrative, designed to show the expected rate enhancement due to neighboring group participation by the dimethylamino group.

Transition State Characterization through Spectroscopic and Computational Methods

The transition state is a fleeting, high-energy species that cannot be isolated, yet its structure determines the course and rate of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for characterizing transition states. researchgate.net By modeling the potential energy surface of a reaction, researchers can locate the transition state structure, calculate its energy (the activation energy), and visualize the bonding changes occurring during the reaction. researchgate.net

For a reaction involving NGP in this compound, DFT calculations could be used to compare the activation energy of the intramolecular cyclization pathway against a direct intermolecular attack. Such calculations on the related 2-(dimethylamino)ethyl chloride revealed that the enhanced reactivity was due to stabilization of the transition state by electron delocalization involving the dimethylamino group. researchgate.net Spectroscopic methods, while challenging for direct observation of transition states, can sometimes detect key intermediates that are formed immediately after the transition state, providing indirect evidence for its structure.

Table 3: Computed Activation Energies for a Hypothetical Nucleophilic Addition

| Reaction Pathway | Method | Calculated Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Intermolecular Attack (without NGP) | DFT (B3LYP/6-31G*) | 110 |

Note: Data are hypothetical, illustrating how computational methods can be used to compare the feasibility of different reaction mechanisms. researchgate.net

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a definitive method for elucidating reaction pathways. By replacing one or more atoms in the this compound molecule with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), one can trace the fate of these atoms in the final product.

For example, to confirm an NGP mechanism involving a cyclic intermediate, one could synthesize the starting material with an isotopic label at a specific position, such as the C4 carbon. If the reaction proceeds through a symmetrical or quasi-symmetrical cyclic intermediate, the label might be found distributed over multiple positions in the product. This "scrambling" of the isotopic label provides powerful evidence against a simple, direct substitution mechanism and supports the formation of the proposed intermediate. While specific studies on this compound are not widely reported, this technique remains a gold standard for mechanistic investigation in organic chemistry.

Applications of Ethyl E 4 Dimethylamino but 2 Enoate in Complex Molecular Synthesis

As a Chiral Building Block for Asymmetric Synthesis

The inherent geometry and electronic properties of ethyl (E)-4-(dimethylamino)but-2-enoate make it a subject of interest for stereocontrolled transformations. The (E)-configuration of the double bond, in particular, presents a platform for inducing stereoselectivity in chemical reactions.

Diastereoselective Transformations Guided by the (E)-Geometry

The defined (E)-geometry of the alkene in this compound is a critical feature that can influence the stereochemical outcome of addition reactions. In principle, the rigid and predictable spatial arrangement of substituents around the double bond can allow for facial discrimination by incoming reagents, leading to the preferential formation of one diastereomer over another. For instance, in Michael addition reactions, the approach of a nucleophile can be directed by the steric hindrance imposed by the substituents on the double bond, a fundamental concept in achieving diastereoselectivity. However, a comprehensive review of the available scientific literature does not currently provide specific examples of diastereoselective transformations where this compound has been explicitly used and the diastereomeric ratios of the products have been reported.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysts

The development of enantioselective methodologies is a cornerstone of modern organic synthesis. The use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction is a widely employed strategy. In the context of this compound, its prochiral nature makes it a potential substrate for such transformations. For example, the reaction of this compound with a chiral nucleophile, or in the presence of a chiral catalyst, could, in theory, lead to the formation of enantioenriched products. Despite the theoretical potential, there is a notable absence of published research detailing the successful application of chiral auxiliaries or catalysts in enantioselective reactions specifically involving this compound.

Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The structural elements of this compound suggest its utility as a precursor for the synthesis of various heterocyclic systems.

Synthesis of Pyrrolidine, Piperidine (B6355638), and Azepane Derivatives

The synthesis of saturated nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes often involves the formation of carbon-nitrogen bonds through cyclization reactions. A Chinese patent (CN101525313A) describes a method for preparing 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. This suggests the potential utility of related structures in the synthesis of piperidine derivatives. However, the patent does not explicitly mention the use of this compound as a starting material or provide details on the reaction conditions and yields. The broader scientific literature currently lacks specific, documented examples of the conversion of this compound into pyrrolidine, piperidine, or azepane derivatives.

Construction of Indolizidine and Quinolizidine (B1214090) Ring Systems

Indolizidine and quinolizidine alkaloids represent a large family of bicyclic nitrogen-containing natural products with diverse biological activities. The synthesis of these complex ring systems often relies on strategic cyclization reactions of functionalized precursors. While the structure of this compound contains functionalities that could potentially be elaborated into these bicyclic scaffolds, a thorough search of the chemical literature reveals no published reports of its successful application in the synthesis of indolizidine or quinolizidine ring systems.

Formation of Annulated Nitrogen Heterocycles

Annulated nitrogen heterocycles, which feature a nitrogen-containing ring fused to another ring system, are important motifs in medicinal chemistry. The reactivity of this compound could, in principle, be harnessed in tandem or cascade reactions to construct such fused systems. For example, a reaction sequence involving a Michael addition followed by an intramolecular cyclization could lead to the formation of annulated products. At present, however, there are no specific examples in the peer-reviewed scientific literature that demonstrate the use of this compound for the synthesis of annulated nitrogen heterocycles.

Intermediate in the Total Synthesis of Natural Products

The construction of natural products often requires strategic C-C and C-N bond formations, and the bifunctional nature of this compound makes it a hypothetically valuable synthon. Its α,β-unsaturated ester moiety can act as a Michael acceptor, while the dimethylamino group can serve as a leaving group, a directing group, or a precursor to other functionalities.

Alkaloids, a diverse class of naturally occurring compounds containing at least one nitrogen atom, frequently feature complex heterocyclic frameworks. The synthesis of these structures often relies on reactions that form nitrogen-containing rings. This compound could, in principle, participate in several key transformations relevant to alkaloid synthesis.

For instance, its α,β-unsaturated system is primed for conjugate addition reactions with various nucleophiles. In a hypothetical scenario, a nucleophilic amine from another part of a synthetic intermediate could attack the β-position of the butenoate, leading to the formation of a piperidine or a related nitrogen-containing ring, a common core in many alkaloids. The dimethylamino group could subsequently be eliminated or transformed.

While direct examples using this compound are scarce, the utility of similar building blocks is well-established. For example, tandem reactions involving Michael additions are central to many alkaloid syntheses.

Table 1: Potential Reactions of this compound in Alkaloid Synthesis

| Reaction Type | Potential Role of the Compound | Hypothetical Product Substructure |

|---|---|---|

| Intramolecular Michael Addition | Formation of a nitrogen-containing ring | Substituted Piperidine |

| Mannich-type Reaction | Introduction of an aminomethyl ethyl ester fragment | γ-Amino-α,β-unsaturated ester |

The synthesis of terpenoids and steroids involves the assembly of intricate carbocyclic skeletons. nih.govnih.gov Although these natural products are primarily hydrocarbon-based, the introduction of heteroatoms at strategic positions is often crucial for achieving the final target or for directing the stereochemical outcome of key reactions.

This compound could potentially be used to introduce a C4 side chain onto a pre-existing terpenoid or steroidal core. The ester functionality could be further manipulated, for instance, through reduction to an alcohol or conversion to other functional groups. The dimethylamino group might influence the stereoselectivity of reactions at adjacent centers before being removed.

The total synthesis of various terpenes and steroids often involves the use of functionalized building blocks to construct complex ring systems and side chains. uzh.chrsc.org While no specific examples detailing the use of this compound were identified in the literature for terpenoid or steroid synthesis, its structure is amenable to reactions commonly employed in these fields, such as conjugate additions and alkylations.

Utility in the Construction of Advanced Pharmaceutical Intermediates

The demand for novel therapeutic agents drives the development of efficient methods for the synthesis of drug-like molecules. This compound possesses features that align with modern synthetic strategies for creating libraries of compounds for drug discovery. umich.eduyoutube.com

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.govlu.se These initial hits are then grown or linked to produce more potent and selective drug candidates.

With a molecular weight of 157.21 g/mol , this compound itself falls within the general size range of a fragment. sigmaaldrich.com Its multiple functional groups offer several points for modification and linkage to other fragments. For example, the ester could be converted to an amide, and the dimethylamino group could be functionalized or used as a handle for connecting to another molecular scaffold. This allows for the systematic exploration of the chemical space around an initial fragment hit.

Table 2: Potential Utility of this compound in FBDD

| FBDD Strategy | Potential Application of the Compound |

|---|---|

| Fragment Growing | The core structure could serve as a starting fragment, with modifications made to the ester or amino group to extend into the protein binding pocket. |

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for constructing complex molecules.

This compound is a suitable candidate for use in convergent synthetic routes. It can be prepared and then coupled with other complex molecular fragments. For instance, the α,β-unsaturated system could undergo a conjugate addition with a complex nucleophilic fragment, or the ester could be used in a coupling reaction after suitable modification. This modular approach allows for the rapid generation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Computational Chemistry and Theoretical Investigations of Ethyl E 4 Dimethylamino but 2 Enoate

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and bonding of ethyl (E)-4-(dimethylamino)but-2-enoate is fundamental to predicting its reactivity and physical properties. Computational methods such as Density Functional Theory (DFT) are powerful tools for this purpose.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

A computational study on this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in a related α,β-unsaturated ester, the HOMO is typically localized on the amino group and the C=C double bond, while the LUMO is distributed over the carbonyl group and the β-carbon.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are illustrative and not based on actual calculations for the target compound.

Electron Density Distribution and Electrostatic Potential Surface Mapping

For this compound, an ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen of the dimethylamino group, highlighting their Lewis basicity. Conversely, the carbonyl carbon and the protons on the ethyl and methyl groups would exhibit a positive potential.

Conformational Landscape and Energetic Profiles

The three-dimensional structure and flexibility of a molecule are crucial for its interactions and reactivity. Computational methods can be used to explore the conformational landscape and determine the relative energies of different conformers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms according to classical mechanics, MD can provide insights into conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. Such simulations would be particularly useful for understanding the molecule's behavior in different environments.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. For this compound, a Michael addition reaction is a plausible transformation. Computational studies on similar α,β-unsaturated systems have shown that such reactions can proceed through different pathways.

A theoretical investigation would involve locating the transition state structures for the potential reaction pathways and calculating the activation energies. This would allow for a comparison of the feasibility of different mechanisms. For example, the addition of a nucleophile to the β-carbon could be modeled to understand the stereoselectivity of the reaction. The calculated results could then be compared with experimental findings to validate the predicted mechanism.

Identification and Characterization of Transition States

No published studies were found that identify or characterize the transition states involved in chemical reactions of this compound.

Elucidation of Complex Reaction Pathways and Energetic Barriers

There is no available research detailing the reaction pathways or the associated energetic barriers for this compound.

Solvent Effects and Catalytic Influence on Reaction Energetics

The impact of different solvents or catalysts on the reaction energetics of this compound has not been documented in the scientific literature.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Derivation of Quantum Chemical Descriptors for Reactivity Trends

No QSRR studies have been published that derive quantum chemical descriptors to explain the reactivity trends of this compound.

Analysis of Substituent Effects on Reaction Rates and Selectivity

There is a lack of research on the effects of different substituents on the reaction rates and selectivity of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research on Ethyl E 4 Dimethylamino but 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity of atoms and their spatial relationships. For ethyl (E)-4-(dimethylamino)but-2-enoate, a combination of one-dimensional and two-dimensional NMR techniques is indispensable for unambiguous characterization.

High-Resolution ¹H and ¹³C NMR for Atom Connectivity

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for determining the molecular structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, indicates the number of unique carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the ethyl ester, the vinylic protons of the α,β-unsaturated system, and the dimethylamino group. The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The vinylic protons will appear as doublets or multiplets, with the coupling constant between them confirming the (E)-stereochemistry (typically around 15-18 Hz). The methylene protons adjacent to the nitrogen will also give a distinct signal, as will the two methyl groups of the dimethylamino moiety, which may be equivalent or non-equivalent depending on the molecular dynamics.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum (typically 165-175 ppm). The olefinic carbons will resonate in the range of 120-150 ppm. The carbons of the ethyl group and the dimethylamino group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl Group | ||

| -OC H₂CH₃ | ~4.1 (quartet) | ~60 |

| -OCH₂C H₃ | ~1.2 (triplet) | ~14 |

| Butenoate Backbone | ||

| C =O | - | ~166 |

| =C H-C=O | ~5.8-6.2 (doublet) | ~120-125 |

| -C H=CH-C=O | ~6.7-7.1 (doublet of triplets) | ~140-145 |

| -C H₂-N | ~3.0-3.2 (doublet) | ~55-60 |

| Dimethylamino Group |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignments and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming the atom connectivity and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show correlations between the ethyl group's methylene and methyl protons, and between the adjacent vinylic protons and the methylene protons attached to the nitrogen. sigmaaldrich.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. scirp.org This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, a key NOESY correlation would be observed between the vinylic protons, confirming their spatial arrangement in the (E)-isomer.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is a powerful technique to study time-dependent processes like conformational changes that occur on the NMR timescale. libretexts.orgyoutube.com In this compound, restricted rotation around the C-N bond of the dimethylamino group can lead to non-equivalence of the two methyl groups at low temperatures. As the temperature is increased, the rate of rotation increases, and the two separate signals for the methyl groups will broaden, coalesce into a single broad peak, and eventually sharpen to a single peak at higher temperatures. By analyzing the line shapes of these signals at different temperatures, the energy barrier for this rotational process can be determined.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. ksu.edu.sa

Characterization of Ester Carbonyl and Alkene Vibrational Modes

The IR and Raman spectra of this compound will be dominated by bands corresponding to the ester and alkene functionalities.

Ester Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1715-1730 cm⁻¹ for the C=O stretching vibration of the α,β-unsaturated ester. The conjugation with the C=C double bond typically lowers the frequency compared to a saturated ester. This band would also be present, though likely weaker, in the Raman spectrum.

Alkene (C=C) Stretch: The C=C stretching vibration of the trans-disubstituted alkene will give rise to a band in the region of 1640-1680 cm⁻¹ in both the IR and Raman spectra. The intensity of this band in the Raman spectrum is often stronger than in the IR spectrum for symmetrically substituted alkenes.

C-O Stretches: The C-O stretching vibrations of the ester group will produce strong bands in the IR spectrum in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Identification of Characteristic Frequencies for the Tertiary Amine

The dimethylamino group also has characteristic vibrational modes, although they can sometimes be more difficult to identify due to their presence in the crowded fingerprint region of the spectrum.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ region.

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl groups on the nitrogen atom will also be present in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1715-1730 |

| C-O Stretch | 1000-1300 | |

| Alkene | C=C Stretch | 1640-1680 |

| =C-H Bend (out-of-plane) | 960-980 (for E-isomer) |

The combined application of these advanced spectroscopic methodologies provides a robust and detailed understanding of the molecular structure, stereochemistry, and conformational dynamics of this compound and its derivatives, which is essential for its application in research and development.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which allows for the unambiguous determination of its elemental composition. For this compound, HRMS can distinguish its chemical formula, C₈H₁₅NO₂, from other potential formulas with the same nominal mass. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm).

While specific experimental HRMS data for this compound is not widely published, the theoretical exact mass can be calculated. For a related compound, ethyl 4-(dimethylamino)-2-oxobut-3-enoate (C₈H₁₃NO₃), the predicted monoisotopic mass is 171.089543 Da. chemspider.com For the protonated molecule [M+H]⁺ of this related compound, the predicted m/z is 172.09682. uni.lu Similar predictions are foundational for identifying the target compound in complex mixtures via HRMS.

Table 1: Predicted Mass Spectrometry Data for Adducts of the Related Compound, Ethyl 4-(dimethylamino)-2-oxobut-3-enoate Data predicted using CCSbase. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 172.09682 |

| [M+Na]⁺ | 194.07876 |

| [M-H]⁻ | 170.08226 |

| [M+NH₄]⁺ | 189.12336 |

| [M+K]⁺ | 210.05270 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. mdpi.com In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pathways would likely involve the cleavage of the ester group, loss of the dimethylamino group, and cleavages along the butenoate backbone. By analyzing the masses of the fragment ions, researchers can piece together the molecular structure. This technique is crucial for distinguishing between isomers, which have the same mass but different structural arrangements. mdpi.com The systematic study of fragmentation patterns across a class of compounds helps in identifying key diagnostic ions that are indicative of specific structural motifs. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

For derivatives of this compound that are crystalline solids, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

A relevant example is the crystal structure analysis of Ethyl (E)-4-(2-formylphenoxy)but-2-enoate (C₁₃H₁₄O₄), a derivative. researchgate.net The study provides detailed crystallographic data that defines the molecule's conformation in the crystal lattice.

The analysis of the crystal structure of a derivative like Ethyl (E)-4-(2-formylphenoxy)but-2-enoate reveals the exact spatial relationship between atoms. researchgate.net For instance, the geometry of the butenoate chain and the orientation of the substituted phenoxy group are precisely determined. This information is critical for understanding intramolecular interactions, such as hydrogen bonding, and how the molecule packs in a crystal. nih.gov

Table 2: Crystal Data and Structure Refinement for Ethyl (E)-4-(2-formylphenoxy)but-2-enoate researchgate.net

| Parameter | Value |

| Empirical formula | C₁₃H₁₄O₄ |

| Formula weight | 234.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.6759 (6) |

| b (Å) | 6.9487 (4) |

| c (Å) | 16.4346 (6) |

| β (°) | 102.164 (3) |

| Volume (ų) | 1191.81 (11) |

| Z | 4 |

| Temperature (K) | 120 |

X-ray crystallography is an unequivocal method for determining the stereochemistry of chiral molecules. For derivatives of this compound that possess stereocenters, this technique can confirm the relative stereochemistry between multiple chiral centers and, with appropriate methods, the absolute stereochemistry of the molecule. The (E)-configuration of the double bond in the butenoate chain is readily confirmed by the dihedral angles observed in the crystal structure. In some cases, molecules may exhibit disorder in the crystal, where a part of the molecule, such as an ethyl group, occupies more than one position; this can also be modeled and understood through crystallographic analysis. nih.gov

Chiral Chromatographic Methods for Enantiomeric Purity Analysis (if asymmetric synthesis is a focus)

When the synthesis of a derivative of this compound is designed to produce a single enantiomer (asymmetric synthesis), it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Chiral chromatography is the primary method used for this purpose.

This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The CSP interacts differently with the two enantiomers of a chiral compound, causing them to travel through the column at different rates. This results in their separation and allows for their individual quantification. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess, providing a critical measure of the success of the asymmetric synthesis. While specific applications to this compound are not detailed in the literature, this would be the standard and necessary methodology should a chiral synthesis be undertaken.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography is a highly effective technique for the enantiomeric resolution of chiral compounds, including amino acid esters and their derivatives. yakhak.org The selection of the chiral stationary phase is the most critical parameter for achieving successful separation. ankara.edu.tr For compounds structurally similar to this compound, which is a β-amino acid ester, several types of CSPs have proven effective.

Polysaccharide-Based CSPs: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for their broad applicability. yakhak.orgnih.govbgb-analytik.com Columns such as Chiralpak® and Lux® series, which feature phenylcarbamate derivatives of these polysaccharides, are known to separate a wide range of chiral molecules, including amino acid esters. yakhak.orgresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net For α-amino acid ethyl esters, Chiralpak® IA, which contains amylose tris(3,5-dimethylphenylcarbamate), has shown excellent separation capabilities. yakhak.orgresearchgate.net The enantioselectivity for amino acid esters is often greater than for chiral amines, potentially due to hydrogen bonding interactions involving the ester's carbonyl group. yakhak.org

Cyclodextrin-Based CSPs: Cyclodextrins are another important class of chiral selectors. mdpi.com These cyclic oligosaccharides have a chiral cavity, and their derivatized forms are used to enhance enantioselectivity. nih.gov The separation is based on the formation of transient inclusion complexes between the analyte and the cyclodextrin (B1172386) molecule. sigmaaldrich.com For amino acid derivatives, β-cyclodextrin-based phases are commonly employed. mdpi.comscribd.com

Zwitterionic and Other CSPs: Newly developed zwitterionic CSPs, such as those derived from cinchona alkaloids (e.g., CHIRALPAK® ZWIX), are versatile for the direct chiral analysis of free amino acids and can also separate N-blocked amino acids. chiraltech.com These phases operate via a dual ion-pairing mechanism. chiraltech.com Other CSPs like macrocyclic glycopeptides (e.g., CHIROBIOTIC phases) and Pirkle-type phases have also been used for the separation of various amino acid derivatives. sigmaaldrich.com

Research Findings: Research on the enantiomeric resolution of α-amino acid esters has shown that coated-type polysaccharide CSPs can sometimes offer better separation than covalently bonded types. yakhak.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), significantly influences retention times and resolution. mdpi.com For instance, increasing the alcohol percentage generally reduces retention time but may also decrease the resolution. mdpi.com The use of sub-2 µm particles in HPLC columns (UHPLC) allows for faster and more efficient separations. mdpi.com

Below is a representative data table illustrating the potential HPLC separation of a chiral derivative related to this compound on different polysaccharide-based CSPs. The data is hypothetical and based on typical performance for similar amino acid esters.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (k1') | Retention Time (k2') | Separation Factor (α) | Resolution (Rs) |

| Chiralpak IA | n-Hexane/2-Propanol (90:10) | 1.0 | 5.8 | 7.1 | 1.22 | 2.5 |

| Chiralpak IB | n-Hexane/Ethanol (85:15) | 1.0 | 6.2 | 7.5 | 1.21 | 2.3 |

| Lux Cellulose-2 | n-Hexane/2-Propanol (90:10) | 0.8 | 7.5 | 9.5 | 1.27 | 3.1 |

| Chiralcel OD-H | n-Hexane/2-Propanol (95:5) | 1.0 | 9.1 | 10.5 | 1.15 | 1.9 |